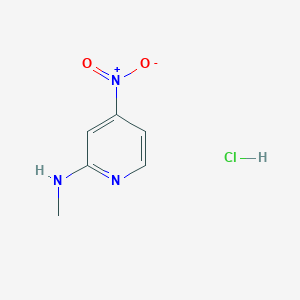
4-Nitro-2-pyridinemethanamine Hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Nitro-pyridin-2-yl)-methylamine hydrochloride is a chemical compound that belongs to the class of pyridine derivatives. It is characterized by the presence of a nitro group at the 4-position of the pyridine ring and a methylamine group at the 2-position. This compound is commonly used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Nitro-pyridin-2-yl)-methylamine hydrochloride typically involves the nitration of 2-methylpyridine followed by the reduction of the nitro group to form the corresponding amine. The final step involves the conversion of the amine to its hydrochloride salt. The reaction conditions for each step are as follows:
Nitration: 2-methylpyridine is treated with a mixture of concentrated nitric acid and sulfuric acid at a temperature of 0-5°C to introduce the nitro group at the 4-position.
Reduction: The nitro group is reduced to an amine using a reducing agent such as iron powder in the presence of hydrochloric acid.
Salt Formation: The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of (4-Nitro-pyridin-2-yl)-methylamine hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are carefully controlled to optimize yield and purity.
化学反应分析
Types of Reactions
(4-Nitro-pyridin-2-yl)-methylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted pyridine derivatives.
科学研究应用
(4-Nitro-pyridin-2-yl)-methylamine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of (4-Nitro-pyridin-2-yl)-methylamine hydrochloride involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound can also act as a nucleophile in substitution reactions, forming covalent bonds with target molecules.
相似化合物的比较
Similar Compounds
- (4-Nitro-pyridin-2-yl)-amine
- (4-Nitro-pyridin-2-yl)-methylamine
- (4-Nitro-pyridin-2-yl)-ethylamine
Uniqueness
(4-Nitro-pyridin-2-yl)-methylamine hydrochloride is unique due to the presence of both a nitro group and a methylamine group on the pyridine ring. This combination of functional groups imparts distinct chemical properties, making it a valuable compound for various research applications.
属性
分子式 |
C6H8ClN3O2 |
|---|---|
分子量 |
189.60 g/mol |
IUPAC 名称 |
N-methyl-4-nitropyridin-2-amine;hydrochloride |
InChI |
InChI=1S/C6H7N3O2.ClH/c1-7-6-4-5(9(10)11)2-3-8-6;/h2-4H,1H3,(H,7,8);1H |
InChI 键 |
SQWNJQGKSBUYMX-UHFFFAOYSA-N |
规范 SMILES |
CNC1=NC=CC(=C1)[N+](=O)[O-].Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



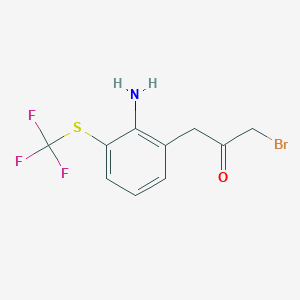
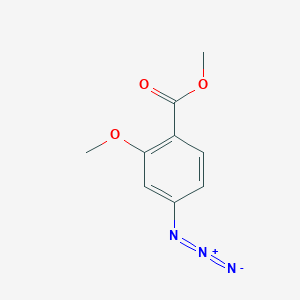
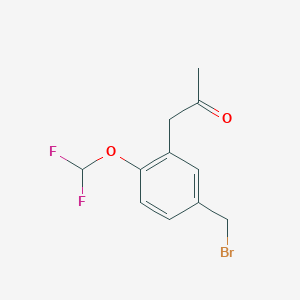
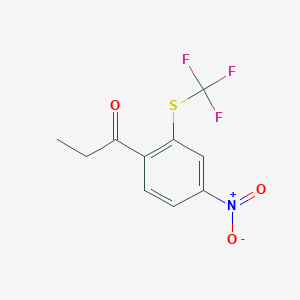
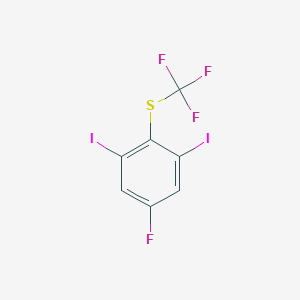

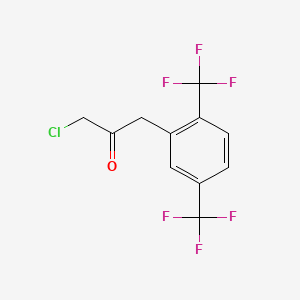
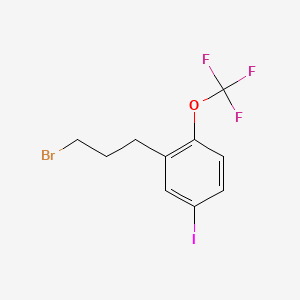
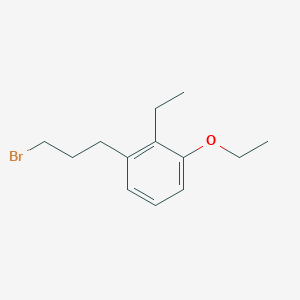
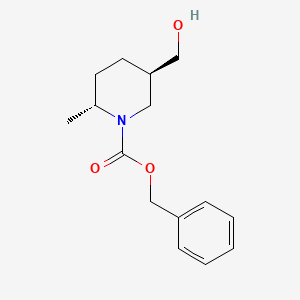
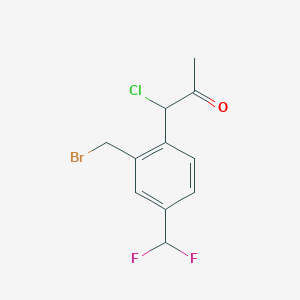
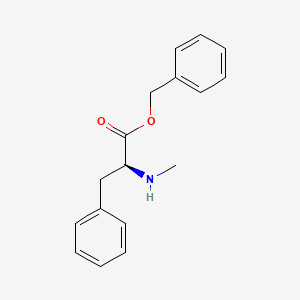
![(R)-tert-Butyl 1-((tert-butoxycarbonyl)amino)-3-oxo-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B14061273.png)
